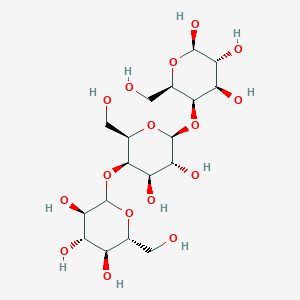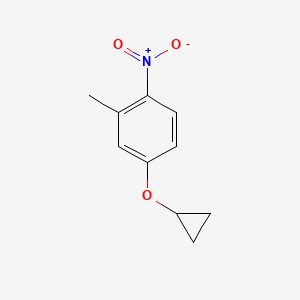
2-Amino-4-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzoyl chloride, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Applications De Recherche Scientifique
2-Amino-4-methoxybenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds through cyclization reactions.
Biology:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Serves as a key intermediate in the synthesis of drugs and therapeutic agents.
- Used in the development of diagnostic reagents and imaging agents.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the manufacture of dyes, pigments, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzoyl chloride typically involves the chlorination of 2-Amino-4-methoxybenzoic acid. This reaction is commonly carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Amino-4-methoxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Condensation Reactions: These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with amino groups in proteins or other biomolecules, leading to modifications that can alter their function or activity.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoyl chloride: Lacks the amino group, making it less reactive towards certain nucleophiles.
2-Amino-5-methoxybenzoyl chloride: Similar structure but with the methoxy group at a different position, leading to different reactivity and applications.
2-Amino-4-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Amino-4-methoxybenzoyl chloride is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2-amino-4-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDTSVPNQEOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)


![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)




